molecular formula C14H11N3O B12881040 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde CAS No. 113306-16-4

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

Katalognummer: B12881040
CAS-Nummer: 113306-16-4
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: UMJOPSXPSMYPBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyl group, a pyrrole ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe final step involves the formylation of the pyrazole ring to introduce the aldehyde group .

Analyse Chemischer Reaktionen

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of COX-2, which plays a role in the viral replication process. By suppressing COX-2 expression at both the transcriptional and translational levels, the compound effectively reduces the viral load .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical modifications and applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

113306-16-4

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C14H11N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-11H

InChI-Schlüssel

UMJOPSXPSMYPBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C=O)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.